N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide
Overview
Description
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide is a heterocyclic compound that contains a triazole and pyridine ring fused together. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the bromine atom and the acetamide group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide typically involves the cyclization of 2-aminopyridines with appropriate reagents. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up to produce significant quantities of the compound efficiently. Additionally, mechanochemical methods involving azinium-N-imines and nitriles in the presence of copper acetate have also been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The triazole ring can participate in [3+2] cycloaddition reactions with nitriles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Copper acetate is often used as a catalyst in these reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Cycloaddition Reactions: Products include fused heterocyclic compounds with enhanced biological activity.
Scientific Research Applications
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of enzymes such as JAK1 and JAK2.
Biological Research: The compound is studied for its potential as an inverse agonist for RORγt and as an inhibitor of PHD-1.
Material Science: It is used in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as JAK1 and JAK2 by binding to their active sites and preventing their catalytic activity.
Receptor Modulation: It functions as an inverse agonist for RORγt, modulating the receptor’s activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide is unique due to the presence of the acetamide group, which enhances its solubility and reactivity compared to similar compounds. This structural feature also contributes to its potential as a versatile building block in medicinal chemistry .
Properties
Molecular Formula |
C8H7BrN4O |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7BrN4O/c1-5(14)10-8-11-7-4-2-3-6(9)13(7)12-8/h2-4H,1H3,(H,10,12,14) |
InChI Key |
UAWUFBVTEQUTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN2C(=N1)C=CC=C2Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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